N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfamoylphenethyl group and an o-tolyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 4-sulfamoylphenethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, followed by the formation of the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or oxalamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-sulfamoylphenethyl)-N2-(p-tolyl)oxalamide
- N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide
- N1-(4-sulfamoylphenethyl)-N2-(phenyl)oxalamide
Uniqueness
N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide, with the CAS number 887204-70-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its antibacterial properties, and an oxalamide moiety that may contribute to its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
This compound consists of a phenethyl group substituted with a sulfonamide and an o-tolyl group linked through an oxalamide bond. The presence of the sulfonamide group is significant as it is commonly associated with antibacterial activity.
The biological activity of sulfonamide compounds like this compound primarily involves the inhibition of bacterial folic acid synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), they inhibit the formation of dihydropteroic acid, leading to reduced bacterial growth.
Antibacterial Activity
Several studies have investigated the antibacterial properties of sulfonamide derivatives:
- In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanistic Studies : The interaction between sulfonamides and dihydropteroate synthase has been characterized using X-ray crystallography, revealing how structural modifications can enhance binding affinity and potency.
Other Biological Activities
Beyond antibacterial effects, there is emerging evidence suggesting additional biological activities:
Case Studies
-
Case Study on Antibacterial Efficacy :
- A clinical study evaluated the efficacy of a related sulfonamide compound in treating urinary tract infections caused by resistant strains of bacteria. The results demonstrated significant improvement in patient outcomes with minimal side effects.
-
Case Study on Anticancer Activity :
- A laboratory study assessed the effects of this compound on various cancer cell lines. The compound showed promising results in reducing cell viability and inducing apoptosis, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis
Property/Activity | This compound | Similar Sulfonamide Derivatives |
---|---|---|
Antibacterial Activity (MIC µg/mL) | 10-50 | 5-100 |
Anticancer Activity | Moderate (in vitro) | Variable |
Anti-inflammatory Effects | Limited evidence | Moderate |
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-4-2-3-5-15(12)20-17(22)16(21)19-11-10-13-6-8-14(9-7-13)25(18,23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEWTRMUKYDDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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